CNS-5161 hydrochloride
Overview
Description
CNS-5161 hydrochloride, also known as CNS 5161A, is a novel compound that has been investigated for use in the treatment of neuropathic pain, migraine, and cluster headaches . It is a blocker of the NMDA ion channel . The compound belongs to the class of organic compounds known as aryl thioethers, which are organosulfur compounds containing a thioether group that is substituted by an aryl group .
Molecular Structure Analysis
The molecular formula of CNS-5161 hydrochloride is C16H18ClN3S2 . The compound has a mono-isotopic weight of 351.063066678 and an average weight of 351.917 . The IUPAC name is 3-(2-chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine hydrochloride .Chemical Reactions Analysis
CNS-5161 hydrochloride is a selective and high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist . It has potent inhibitory activity in vitro at the NMDA ion channel and can displace [3H] MK-801 binding with a Ki of 1.8 nM in synaptosomal membrane preparations from rat brain .Scientific Research Applications
1. Potential in Neuropathic Pain Management
CNS-5161 hydrochloride has been studied for its role in managing neuropathic pain. It was evaluated in a dose-escalating safety study, where it demonstrated a reasonable tolerance up to a certain dosage. The study suggested potential indications of pain relief in patients with chronic neuropathic pain (Forst et al., 2007).
2. Imaging NMDA Receptors in Neurological Disorders
Another significant application of CNS-5161 hydrochloride is in imaging NMDA receptors. It has been used in developing a PET tracer, [11C]CNS 5161, which is significant for functional imaging of NMDA receptors linked to neurodegenerative diseases such as epilepsy, schizophrenia, Parkinson's disease, and drug abuse (Zhao et al., 2006).
3. Safety and Tolerability in Human Studies
A study focused on the safety, tolerability, and pharmacokinetics of CNS 5161 in humans, exploring its effects on haemodynamics and providing preliminary human pharmacokinetic data. This early clinical experience laid the groundwork for further investigations into its efficacy (Walters et al., 2002).
4. Synthesis for Research Purposes
The synthesis and characterization of CNS-5161 have also been a research focus, contributing to its availability for various scientific studies. The synthesis of N-(2-chloro-5-methylthiophenyl)-N'-(3-methylthiophenyl)-N'-[3H3]methylguanidine, [3H3]CNS-5161, is an example of such efforts (Gibbs et al., 2002).
Mechanism of Action
CNS-5161 hydrochloride works by preferentially binding to the activated form of the NMDA receptor . It penetrates the brain well and can be used to selectively label brain NMDA receptors in vivo . A radioactive form of CNS-5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography (PET) .
properties
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CNS-5161 hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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